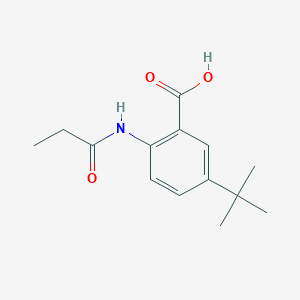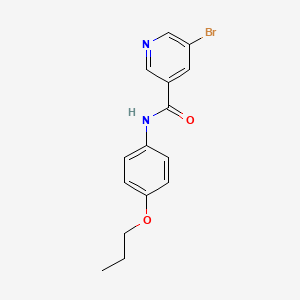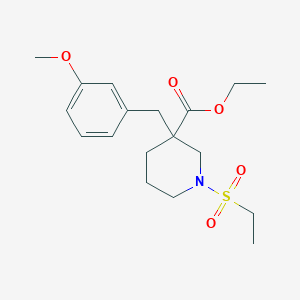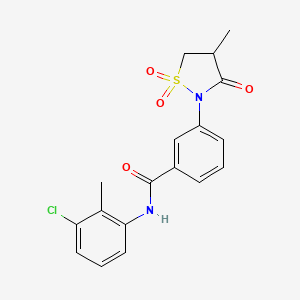
5-Tert-butyl-2-propanamidobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-2-propanamidobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a tert-butyl group at the 5th position and a propanamide group at the 2nd position on the benzoic acid ring. It is a derivative of benzoic acid, which is widely used in various chemical and industrial applications.
Wirkmechanismus
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that benzoic acid derivatives can induce senescence and necrosis in certain types of cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain compounds in the root exudates of continuously cropped plants can affect the germination, seedling growth, and development of those plants . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-propanamidobenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 5-tert-butyl-2-aminobenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-2-propanamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-2-propanamidobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Tert-butyl-2-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a propanamide group.
4-Tert-butylbenzoic acid: Lacks the propanamide group and has the tert-butyl group at the 4th position.
2-Propanamidobenzoic acid: Lacks the tert-butyl group and has only the propanamide group.
Uniqueness
5-Tert-butyl-2-propanamidobenzoic acid is unique due to the combination of the tert-butyl and propanamide groups on the benzoic acid ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-12(16)15-11-7-6-9(14(2,3)4)8-10(11)13(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKKWKJHDCALAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl (4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4945604.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4945617.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4945628.png)
![2-(4-benzyl-1-oxophthalazin-2-yl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B4945632.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4945636.png)

![ethyl 4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4945641.png)
![9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole](/img/structure/B4945654.png)
![1-(4-Fluorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B4945656.png)


![2-[3-(3-Pyrimidin-5-ylphenyl)pyrazol-1-yl]acetamide](/img/structure/B4945711.png)
